ZFPOU1 protein - 148970-54-1

ZFPOU1 protein

Catalog Number: EVT-1516615
CAS Number: 148970-54-1
Molecular Formula: C8H16N2O2
Molecular Weight: 0
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Product Introduction

Source and Classification

ZFPOU1 protein is primarily derived from the human genome and is classified under the category of transcription factors. Its classification as a transcription factor indicates its role in binding to specific DNA sequences to regulate the transcription of adjacent genes. The POU domain family, to which ZFPOU1 belongs, is known for its dual DNA-binding domains: the POU-specific domain and the POU homeodomain, which together facilitate specific interactions with target genes.

Synthesis Analysis

Methods

The synthesis of ZFPOU1 protein can be conducted through various methods, including recombinant DNA technology. This involves cloning the ZFPOU1 gene into an expression vector, which is then introduced into host cells (such as bacteria or mammalian cells) for protein expression. Common techniques used for protein synthesis include:

  • Polymerase Chain Reaction (PCR): To amplify the ZFPOU1 gene.
  • Cloning: Inserting the amplified gene into a plasmid vector.
  • Transformation: Introducing the plasmid into competent cells for protein production.
  • Expression: Inducing protein synthesis using specific promoters.

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of ZFPOU1 protein is defined by its POU domain, which consists of approximately 140 amino acids. This domain includes two subdomains that interact with DNA:

  • POU-specific domain: Responsible for recognizing specific DNA sequences.
  • Homeodomain: Involved in binding to the major groove of DNA.

Data

Structural analysis techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy can provide insights into the three-dimensional conformation of ZFPOU1. These studies reveal how the protein interacts with DNA and other regulatory proteins, influencing transcriptional activity.

Chemical Reactions Analysis

Reactions

ZFPOU1 protein participates in various biochemical reactions primarily related to gene expression regulation. These include:

  • DNA Binding: The interaction between ZFPOU1 and specific promoter regions on target genes.
  • Transcriptional Activation: Recruitment of co-activators or chromatin remodeling complexes to enhance transcription.

Technical Details

The binding affinity and specificity can be studied using techniques such as electrophoretic mobility shift assays (EMSAs) or chromatin immunoprecipitation (ChIP) assays. These methods help elucidate how ZFPOU1 modulates gene expression in response to cellular signals.

Mechanism of Action

Process

The mechanism by which ZFPOU1 exerts its effects involves several steps:

  1. Binding to DNA: The POU domain recognizes and binds to specific sequences in gene promoters.
  2. Recruitment of Co-factors: Upon binding, ZFPOU1 recruits additional proteins that facilitate transcriptional activation or repression.
  3. Regulation of Transcription: The complex formed influences RNA polymerase II activity, thereby regulating mRNA synthesis.

Data

Quantitative studies on the interaction dynamics between ZFPOU1 and its target genes can be performed using reporter assays or ribosome profiling techniques, providing insights into its regulatory roles.

Physical and Chemical Properties Analysis

Physical Properties

ZFPOU1 protein exhibits properties typical of transcription factors:

  • Molecular Weight: Approximately 50 kDa.
  • Solubility: Generally soluble in physiological buffers used for biochemical assays.

Chemical Properties

The chemical stability of ZFPOU1 can be influenced by factors such as pH, temperature, and ionic strength. Understanding these properties is crucial for optimizing conditions for storage and experimental applications.

Applications

Scientific Uses

ZFPOU1 protein has significant applications in various fields:

  • Developmental Biology: Understanding its role in cell differentiation pathways.
  • Cancer Research: Investigating how aberrant expression or mutations in ZFPOU1 contribute to tumorigenesis.
  • Gene Therapy: Potential use in strategies aimed at correcting dysregulated gene expression linked to diseases.
Molecular Characterization of ZFPOU1

Genomic Structure and Evolutionary Conservation of POU-Domain Proteins

ZFPOU1 belongs to the evolutionarily conserved POU-domain transcription factor family, characterized by a bipartite DNA-binding domain critical for transcriptional regulation. The ZFPOU1 gene spans multiple exons, with its POU domain encoded by discrete exonic segments that facilitate functional flexibility. Genomic analyses reveal that POU-domain genes emerged early in metazoan evolution and expanded through gene duplication events, resulting in six distinct classes (POU I-VI) with specialized functions. In teleosts like zebrafish (Danio rerio), ZFPOU1 represents a class III POU factor orthologous to mammalian POU3F proteins. The genomic organization of ZFPOU1 includes conserved regulatory elements governing its neural-specific expression, reflecting deep conservation of neurodevelopmental pathways across vertebrates. Comparative genomics indicates syntenic conservation of the ZFPOU1 locus with mammalian POU3F genomic regions, underscoring its derivation from an ancestral precursor prior to the teleost-tetrapod divergence approximately 450 million years ago [1] [10].

Structural Analysis of ZFPOU1: POU-Specific and POU-Homeodomain Motifs

ZFPOU1 is a 425-amino acid protein featuring a C-terminally positioned POU domain—a defining structural hallmark consisting of two DNA-binding subdomains connected by a flexible linker:

  • POU-Specific Domain (POUs): N-terminal segment (residues ~275-350 in ZFPOU1) adopting a tetrahelical bundle with a helix-turn-helix (HTH) motif. This domain mediates low-affinity DNA contacts and protein-protein interactions.
  • POU Homeodomain (POUh): C-terminal segment (residues ~365-425) adopting a classic three-helix homeodomain fold with a DNA-recognition helix (Helix 3). This subdomain confers high-affinity DNA binding [3] [10].

The bipartite structure enables versatile DNA recognition through cooperative binding. The linker region permits conformational adaptability, allowing ZFPOU1 to bind diverse DNA motifs (e.g., palindromic, monomeric, or dimeric sites) by adjusting the orientation and spacing between POUs and POUh. Structural modeling based on mouse orthologs predicts that DNA binding involves both subdomains contacting major grooves on opposite DNA faces, with the POUh recognition helix penetrating deep into the groove to read base-specific contacts [10].

Table 1: Structural Features of ZFPOU1 Domains

DomainPosition (aa)Secondary StructureDNA-Binding RoleKey Functional Residues
POUs~275-3504 α-helices (HTH motif)Low-affinity binding; cofactor recruitmentDNA-contact residues in Helix 2/3
Linker~351-364Variable loopDomain orientation flexibilitySer/Thr residues enabling phosphorylation
POUh~365-4253 α-helicesHigh-affinity sequence recognitionRecognition helix (Helix 3) residues

Sequence Homology with Mammalian Orthologs (e.g., Mouse Brain-1)

ZFPOU1 exhibits striking sequence conservation with mammalian class III POU proteins, particularly mouse Brain-1 (Brn-1/POU3F3). Alignment of zebrafish ZFPOU1 and mouse Brn-1 reveals 85% amino acid identity within the POU domain, including identical residues in the DNA-contact regions of both POUs and POUh subdomains. Key conserved motifs include:

  • POUh recognition helix: Identical residues at positions critical for base-specific hydrogen bonding (e.g., Gln44, Asn47 in Helix 3)
  • POUs Helix 1 and 2: Hydrophobic core residues maintaining structural integrity
  • Nuclear localization signals: Bipartite motifs flanking the POU domain [1] [3].

Table 2: Homology Between ZFPOU1 and Mouse Brn-1 (POU3F3)

FeatureZFPOU1 (Zebrafish)Brn-1 (Mouse)IdentityFunctional Significance
Total length425 aa~450 aa68%N/C termini less conserved than POU domain
POU Domain positionNear C-terminusCentral85%Optimal DNA-binding positioning
POUs DNA contactsArg289, Lys296Arg291, Lys298IdenticalMajor groove interaction
POUh recognition helixGln389, Asn392Gln402, Asn405IdenticalBase-specific DNA reading

This conservation underscores functional equivalence in neurogenesis. Ectopic expression of mouse Brn-1 rescues neural defects in ZFPOU1-deficient zebrafish embryos, confirming orthologous functions [1].

Transcript Variants and Post-Translational Modifications

While full-length ZFPOU1 encodes a 425-aa protein (UniProt hypothetical entry), alternative splicing potentially generates isoforms with modified functional properties, as observed in mammalian POU3F genes. Though zebrafish variants remain uncharacterized, mammalian POU3F genes express isoforms with:

  • Alternate N-termini: Impacting transactivation potential
  • Truncated POU domains: Creating dominant-negative regulators [10].

Post-translational modifications (PTMs) likely fine-tune ZFPOU1 activity, based on studies of mammalian orthologs:

  • Phosphorylation: Ser/Thr residues in the linker region (e.g., Ser351, Thr358) are targets for kinases (e.g., PKA, PKC), modulating DNA-binding affinity and partner recruitment.
  • Acetylation: Lysine residues in transcriptional activation domains (e.g., N-terminal Lys29) enhance coactivator binding.
  • Ubiquitination: Regulates protein turnover via the proteasome, controlling cellular ZFPOU1 levels [4] [7].

Mass spectrometry studies of related POU proteins (e.g., Oct-1) detect PTMs including methylation, phosphorylation, and O-GlcNAcylation. Similar modifications in ZFPOU1 are predicted to alter its transcriptional output during neural development but require experimental validation [4] [10].

Compounds Mentioned

  • ZFPOU1 protein
  • Mouse Brain-1 (Brn-1/POU3F3)
  • POU-specific domain
  • POU homeodomain

Properties

CAS Number

148970-54-1

Product Name

ZFPOU1 protein

Molecular Formula

C8H16N2O2

Synonyms

ZFPOU1 protein

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